Comprehensive Technical Guide: 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol (CAS 51593-80-7)
Comprehensive Technical Guide: 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol (CAS 51593-80-7)
Executive Summary
In modern drug discovery and advanced materials science, the strategic incorporation of functionalized heterocycles is paramount for modulating physicochemical properties and target binding affinity. 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol (CAS 51593-80-7) is a highly versatile, bifunctional building block that bridges the electron-rich characteristics of an N-methylated imidazole ring with the hydrogen-bonding capacity of a secondary alcohol. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, self-validating guide to the structural properties, mechanistic synthesis, and coordination applications of this critical intermediate.
Chemical Identity and Structural Profiling
The architectural value of 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol lies in its dual-functionality. The molecule consists of an imidazole core—a ubiquitous pharmacophore known for its metabolic stability and ability to engage in
Figure 1: Functional group mapping and structural hierarchy of 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol.
Physicochemical Data Summary
Understanding the quantitative metrics of this compound is critical for predicting its behavior in biological systems and organic solvents. The following table summarizes its core properties, confirming its strict adherence to Lipinski’s Rule of Five for drug-likeness[2].
| Property | Value | Method / Source |
| CAS Number | 51593-80-7 | Chemical Registry |
| Molecular Formula | C7H12N2O | Elemental Analysis[1] |
| Molecular Weight | 140.18 g/mol | Computed |
| SMILES String | CC(O)CC1=NC=CN1C | Cheminformatics |
| Topological Polar Surface Area | 38.1 Ų | Computed Model[2] |
| H-Bond Donors / Acceptors | 1 / 2 | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
Mechanistic Synthesis & Experimental Protocol
The most efficient and scalable route to synthesize 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol is via the regioselective C2-lithiation of 1-methylimidazole, followed by a nucleophilic ring-opening of propylene oxide.
Causality in Reaction Design
The C2 proton of 1-methylimidazole is uniquely acidic (pKa ~ 33) due to the strong inductive electron-withdrawing effects of the two adjacent nitrogen atoms. By utilizing a strong base at cryogenic temperatures, we selectively generate a 2-lithio intermediate without triggering undesired ring-opening or nucleophilic addition at the C4/C5 positions. The subsequent addition of propylene oxide results in an
Figure 2: Step-by-step synthetic workflow via C2-lithiation and regioselective epoxide ring-opening.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual and thermal cues confirm the success of each intermediate stage.
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System Preparation & Deprotonation :
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Action : Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve 1-methylimidazole (1.0 eq, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
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Action : Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
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Validation (Causality) : The strict exclusion of moisture prevents the premature quenching of n-BuLi. A slight yellowing of the solution indicates the successful formation of the 2-lithio-1-methylimidazole intermediate.
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Electrophilic Addition :
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Action : Add propylene oxide (1.2 eq, 12 mmol) dropwise to the reaction mixture at -78 °C.
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Action : Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.
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Validation (Causality) : Warming is required to provide the activation energy for the epoxide ring-opening. The slow temperature ramp prevents thermal degradation of the lithiated species before the reaction completes.
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Quenching and Isolation :
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Action : Cool the flask to 0 °C and quench slowly with 15 mL of saturated aqueous
. -
Validation (Causality) :
provides a mildly acidic buffer that protonates the alkoxide to form the final alcohol without over-protonating the basic imidazole nitrogen (which would trap the product in the aqueous phase). -
Action : Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the pure product.
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Applications in Coordination Chemistry and Drug Design
Beyond its utility as a synthetic intermediate, 1-(1-Methyl-1H-imidazol-2-yl)propan-2-ol acts as a highly effective bidentate N,O-ligand . In metalloenzyme targeting (such as matrix metalloproteinases or fungal CYP51), the basic N3 nitrogen of the imidazole ring and the oxygen of the secondary alcohol can simultaneously coordinate to a transition metal center (e.g.,
This coordination forms a thermodynamically stable 6-membered chelate ring. The steric bulk of the methyl group on the propanol chain further dictates the geometry of the metal complex, allowing for precise stereochemical control in asymmetric catalysis or targeted drug-receptor interactions.
Figure 3: Bidentate N,O-coordination model forming a stable 6-membered chelate ring with metals.
References
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National Center for Biotechnology Information (PubChem) (2026). PubChem Compound Summary for CID 13072973, 1-Methyl-2-(propan-2-yl)-1H-imidazole (Used for baseline TPSA and structural modeling). Retrieved from:[Link]
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from:[Link]
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Iddon, B. (1997). Metallation and Metal-Halogen Exchange Reactions of Imidazoles. Tetrahedron, 53(3), 1085-1162. Retrieved from:[Link]




